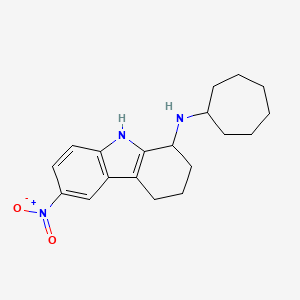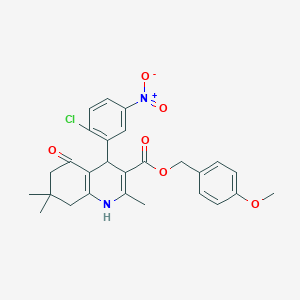
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as CPT, is a synthetic compound that has been gaining attention in the scientific community due to its potential use in various applications such as cancer treatment, neurological disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase I, N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine prevents the unwinding of DNA, leading to the accumulation of DNA damage and ultimately inducing apoptosis.
Biochemical and physiological effects:
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, anti-inflammatory effects, and neuroprotective effects. N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is also known to be highly toxic, which can be a limitation in some experiments. Additionally, the high cost of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine may make it less accessible for some researchers.
Orientations Futures
There are several future directions for the research on N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. One potential area of focus is the development of more efficient and cost-effective synthesis methods for N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. Another area of interest is the exploration of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine's potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanisms underlying N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine's neuroprotective effects, which may lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves several steps, including the reduction of 6-nitroindole to 6-aminoindole, followed by the cyclization of 6-aminoindole with cycloheptanone to form N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been extensively studied for its potential use in cancer treatment. Several studies have shown that N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-22(24)14-10-11-17-16(12-14)15-8-5-9-18(19(15)21-17)20-13-6-3-1-2-4-7-13/h10-13,18,20-21H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUAMVADYSSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)



![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)
![5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5121590.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)

![1-cyclohexyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5121606.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5121640.png)

![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)